molecular formula C19H22N6O3 B14078745 4-hydroxy-8-{2-[(4-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one

4-hydroxy-8-{2-[(4-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one

Cat. No.: B14078745
M. Wt: 382.4 g/mol
InChI Key: VHRGDLXYEIFUQB-UHFFFAOYSA-N
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Description

4-hydroxy-8-{2-[(4-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one is a complex organic compound with a unique structure that includes a purine core, an imidazo ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-8-{2-[(4-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the Imidazo Ring: This step involves the reaction of the purine core with suitable reagents to form the imidazo ring.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-8-{2-[(4-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The amino and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-hydroxy-8-{2-[(4-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-hydroxy-8-{2-[(4-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-8-{2-[(4-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one is unique due to its combination of functional groups and the presence of both a purine core and an imidazo ring. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H22N6O3

Molecular Weight

382.4 g/mol

IUPAC Name

6-[2-(4-methoxyanilino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H22N6O3/c1-11-12(2)25-15-16(23(3)19(27)22-17(15)26)21-18(25)24(11)10-9-20-13-5-7-14(28-4)8-6-13/h5-8,20H,9-10H2,1-4H3,(H,22,26,27)

InChI Key

VHRGDLXYEIFUQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCNC4=CC=C(C=C4)OC)N(C(=O)NC3=O)C)C

Origin of Product

United States

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